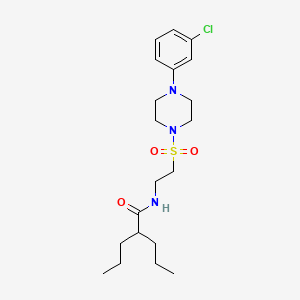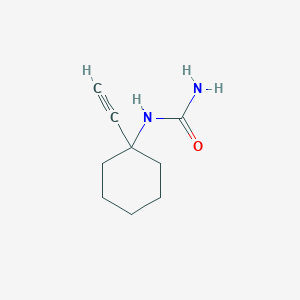
(1-Ethynyl-cyclohexyl)-urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethynyl-cyclohexyl)-urea, also known as ECNU, is a synthetic compound that has gained significant attention in recent years due to its potential as a therapeutic agent. It is a small molecule that can selectively target cancer cells, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of (1-Ethynyl-cyclohexyl)-urea is not fully understood, but it is believed to involve the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a key role in tumor growth and metastasis. By inhibiting CA IX, (1-Ethynyl-cyclohexyl)-urea can disrupt the tumor microenvironment and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(1-Ethynyl-cyclohexyl)-urea has been shown to have several biochemical and physiological effects. In addition to its ability to selectively target cancer cells, (1-Ethynyl-cyclohexyl)-urea can also inhibit angiogenesis, or the formation of new blood vessels. This can prevent the growth and spread of tumors. Additionally, (1-Ethynyl-cyclohexyl)-urea has been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1-Ethynyl-cyclohexyl)-urea in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and apoptosis. However, (1-Ethynyl-cyclohexyl)-urea can be difficult to synthesize and purify, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on (1-Ethynyl-cyclohexyl)-urea. One area of interest is the development of new cancer treatments that incorporate (1-Ethynyl-cyclohexyl)-urea. This could involve the use of (1-Ethynyl-cyclohexyl)-urea in combination with other drugs or the development of new drug delivery systems. Additionally, further research is needed to fully understand the mechanism of action of (1-Ethynyl-cyclohexyl)-urea and its potential as a therapeutic agent for other diseases.
Synthesemethoden
(1-Ethynyl-cyclohexyl)-urea can be synthesized using a variety of methods, but the most commonly used method is the reaction between 1-aminocyclohexane and propargyl isocyanate. This reaction results in the formation of (1-Ethynyl-cyclohexyl)-urea, which can be purified using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
(1-Ethynyl-cyclohexyl)-urea has been shown to have potential as a therapeutic agent for cancer. Several studies have demonstrated that (1-Ethynyl-cyclohexyl)-urea can selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells. This makes (1-Ethynyl-cyclohexyl)-urea a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
(1-ethynylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-2-9(11-8(10)12)6-4-3-5-7-9/h1H,3-7H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSOFQZSZGMVHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethynylcyclohexyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


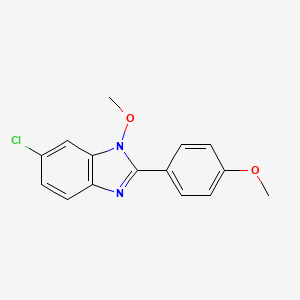
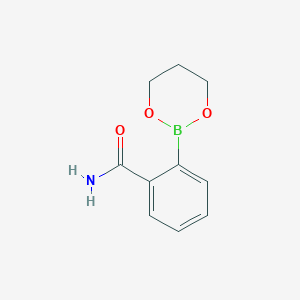
![N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2579450.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2579454.png)
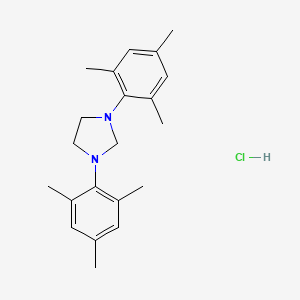
![(3-Fluoropyridin-4-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2579456.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2579457.png)
![6-Methyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2579458.png)
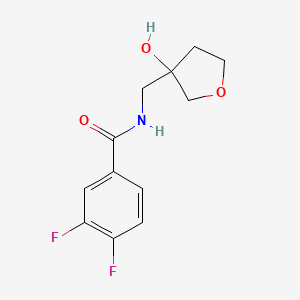
![5-((3-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2579461.png)
![N-[(7-bromo-2H-1,3-benzodioxol-5-yl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2579463.png)
